2-(4-(3-fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
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Overview
Description
2-(4-(3-fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a fluoro-methylphenyl group, a dioxo-dihydropyrazinyl group, and an acetonitrile group, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of 2-(4-(3-fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-fluoro-4-methylphenyl isocyanate with appropriate reagents to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
2-(4-(3-fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-(3-fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The fluoro-methylphenyl group can interact with hydrophobic pockets in proteins, while the dioxo-dihydropyrazinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(4-(3-fluoro-4-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile include:
3-fluoro-4-methylphenyl isocyanate: This compound shares the fluoro-methylphenyl group but lacks the dioxo-dihydropyrazinyl and acetonitrile groups, making it less complex.
2-fluoro-4-isocyanato-1-methylbenzene: Another similar compound with a simpler structure, used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c1-9-2-3-10(8-11(9)14)17-7-6-16(5-4-15)12(18)13(17)19/h2-3,6-8H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLYQOFHUZVNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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